molecular formula C11H10BrNO2 B12586852 Methyl (6-bromo-1H-indol-1-yl)acetate CAS No. 651056-45-0

Methyl (6-bromo-1H-indol-1-yl)acetate

Cat. No.: B12586852
CAS No.: 651056-45-0
M. Wt: 268.11 g/mol
InChI Key: NDESFFAZEFZJOA-UHFFFAOYSA-N
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Description

Methyl (6-bromo-1H-indol-1-yl)acetate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by a bromine atom at the 6th position of the indole ring and a methyl ester group attached to the indole nitrogen via an acetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-bromo-1H-indol-1-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 6-bromoindole is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Hydrolysis: 6-bromoindole-1-acetic acid.

Scientific Research Applications

Methyl (6-bromo-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (6-bromo-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoindole-3-acetic acid methyl ester
  • 6-Bromoindole-2-carboxylic acid methyl ester
  • 6-Bromoindole-3-carboxaldehyde

Uniqueness

Methyl (6-bromo-1H-indol-1-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other brominated indole derivatives, it offers a unique combination of properties that can be exploited in various research and industrial applications .

Properties

CAS No.

651056-45-0

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-(6-bromoindol-1-yl)acetate

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13/h2-6H,7H2,1H3

InChI Key

NDESFFAZEFZJOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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